molecular formula C17H10ClNOS B12712973 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one CAS No. 88350-85-0

2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one

Cat. No.: B12712973
CAS No.: 88350-85-0
M. Wt: 311.8 g/mol
InChI Key: RBWFSWMJLFFTON-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a heterocyclic compound that belongs to the class of benzothiopyranoquinolinones. This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a benzothiopyranoquinolinone core. It has been studied for its potential pharmacological properties, particularly its effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process . For example, the compound can be synthesized by reacting 2-chloro-6-methylquinoline with thiobenzoic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of substituted benzothiopyranoquinolinones .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 7H-1Benzothiopyrano[3,2-c]quinolin-7-one : The parent compound without the chloro and methyl groups.
  • 2-Chloro-7H-1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the chloro group.
  • 6-Methyl-7H- 1Benzothiopyrano[3,2-c]quinolin-7-one : A similar compound with only the methyl group .

Uniqueness

2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its pharmacological properties, making it a compound of interest for further research .

Properties

CAS No.

88350-85-0

Molecular Formula

C17H10ClNOS

Molecular Weight

311.8 g/mol

IUPAC Name

2-chloro-6-methylthiochromeno[3,2-c]quinolin-7-one

InChI

InChI=1S/C17H10ClNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3

InChI Key

RBWFSWMJLFFTON-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=N1)Cl)SC4=CC=CC=C4C2=O

Origin of Product

United States

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